molecular formula C14H26N2O7 B14413063 1,4,10-Trioxa-7,13-diazacyclopentadecane-7,13-diacetic acid CAS No. 81963-61-3

1,4,10-Trioxa-7,13-diazacyclopentadecane-7,13-diacetic acid

Cat. No.: B14413063
CAS No.: 81963-61-3
M. Wt: 334.37 g/mol
InChI Key: LSJZKCGCKUSIAA-UHFFFAOYSA-N
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Description

1,4,10-Trioxa-7,13-diazacyclopentadecane-7,13-diacetic acid is a macrocyclic compound known for its ability to form stable complexes with various metal ions. This compound is often used in coordination chemistry and has applications in various scientific fields due to its unique structure and properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,4,10-Trioxa-7,13-diazacyclopentadecane-7,13-diacetic acid typically involves the reaction of diethanolamine with formaldehyde and glyoxal under controlled conditions. The reaction is carried out in an inert atmosphere to prevent oxidation and is followed by purification steps to isolate the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure consistent quality .

Chemical Reactions Analysis

Types of Reactions

1,4,10-Trioxa-7,13-diazacyclopentadecane-7,13-diacetic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

    Complexation: Typically involves metal salts and the compound in an aqueous or organic solvent.

    Substitution: Common reagents include halides and other nucleophiles.

Major Products Formed

Mechanism of Action

The mechanism of action of 1,4,10-Trioxa-7,13-diazacyclopentadecane-7,13-diacetic acid involves its ability to chelate metal ions. The compound forms stable complexes through coordination bonds between the nitrogen and oxygen atoms in its structure and the metal ions. This chelation process can influence various molecular pathways and is the basis for its applications in different fields .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,4,10-Trioxa-7,13-diazacyclopentadecane-7,13-diacetic acid is unique due to its specific ring size and the presence of both nitrogen and oxygen atoms, which provide a versatile coordination environment for metal ions. This makes it particularly useful in forming stable complexes with a wide range of metals .

Properties

CAS No.

81963-61-3

Molecular Formula

C14H26N2O7

Molecular Weight

334.37 g/mol

IUPAC Name

2-[13-(carboxymethyl)-1,4,10-trioxa-7,13-diazacyclopentadec-7-yl]acetic acid

InChI

InChI=1S/C14H26N2O7/c17-13(18)11-15-1-5-21-6-2-16(12-14(19)20)4-8-23-10-9-22-7-3-15/h1-12H2,(H,17,18)(H,19,20)

InChI Key

LSJZKCGCKUSIAA-UHFFFAOYSA-N

Canonical SMILES

C1COCCN(CCOCCOCCN1CC(=O)O)CC(=O)O

Origin of Product

United States

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